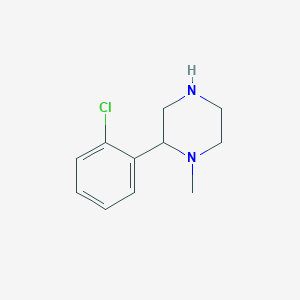

2-(2-Chlorophenyl)-1-methylpiperazine

Description

Systematic Nomenclature and IUPAC Conventions

2-(2-Chlorophenyl)-1-methylpiperazine is systematically named according to IUPAC rules, which prioritize substituent positions and functional group precedence. The compound’s backbone consists of a piperazine ring (a six-membered heterocyclic amine) with two substituents: a methyl group attached to the nitrogen atom at position 1 and a 2-chlorophenyl group at position 2. This configuration is reflected in its IUPAC name, which specifies substituent locations and functional groups in a hierarchical order.

Key identifiers and synonyms:

| Identifier | Value/Description | Source |

|---|---|---|

| CAS Number | 1018645-91-4 | |

| PubChem CID | Not explicitly listed in provided data | |

| SMILES Notation | C1CCN(CC1C2=CC=CC=C2Cl)C |

|

| Synonyms | This compound; 1018645-91-4 |

The compound’s nomenclature adheres to IUPAC guidelines, emphasizing the numbering of the piperazine ring to minimize substituent locants. The methyl group’s position at nitrogen 1 and the 2-chlorophenyl group’s attachment at carbon 2 follow standard priority rules for naming heterocyclic compounds.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₅ClN₂ , derived from its structural components:

- C₁₁H₁₅ : Combines the piperazine ring (C₅H₁₀N₂) with a methyl group (CH₃) and a 2-chlorophenyl group (C₆H₄Cl).

- Cl : A single chlorine atom from the 2-chlorophenyl substituent.

Molecular weight calculation:

| Component | Contribution to Formula |

|---|---|

| Piperazine core | C₅H₁₀N₂ |

| Methyl group | CH₃ |

| 2-Chlorophenyl group | C₆H₄Cl |

| Total | C₁₁H₁₅ClN₂ |

The molecular weight is 210.7 g/mol , calculated as:

$$

\text{C (12.01)} + \text{H (15 \times 1.01)} + \text{Cl (35.45)} + \text{N (2 \times 14.01)} = 210.7 \, \text{g/mol}.

$$

This matches data from commercial suppliers and chemical databases.

Stereochemical Configuration and Conformational Isomerism

The piperazine ring in this compound adopts a chair conformation , a common arrangement for six-membered saturated nitrogen heterocycles. This conformation minimizes steric strain and maximizes torsional angles for optimal stability.

Key stereochemical features:

- Chair Conformation :

- The methyl group at nitrogen 1 occupies an axial position , while the 2-chlorophenyl group at carbon 2 adopts an equatorial position to avoid 1,3-diaxial interactions.

- The chlorine atom in the 2-chlorophenyl substituent is positioned ortho to the point of attachment, creating a planar aromatic ring system.

- Conformational Isomerism :

- The compound lacks stereogenic centers, as the piperazine ring’s substituents are symmetrically distributed in the chair conformation.

- However, interconversion between chair and alternative conformations (e.g., boat) may occur dynamically under thermal or solvent-induced stress, though such transitions are energetically unfavorable.

Comparative analysis of substituent effects:

| Substituent | Position | Conformational Impact |

|---|---|---|

| Methyl (N1) | Axial | Stabilizes chair via N–CH₃ hyperconjugation |

| 2-Chlorophenyl (C2) | Equatorial | Minimizes steric clash with adjacent N1-methyl |

Crystallographic Data and Solid-State Arrangement

While direct crystallographic data for this compound are not available in the provided sources, analogous piperazine derivatives provide insights into its potential solid-state behavior. For example, crystal structures of related compounds like 1-(3-chlorophenyl)piperazinium picrate reveal:

- Hydrogen Bonding Networks : Piperazine nitrogen atoms can act as hydrogen bond donors or acceptors, influencing crystal packing.

- Packing Arrangements : Chlorophenyl substituents may adopt parallel or antiparallel orientations to maximize π–π interactions between aromatic rings.

Hypothetical crystallographic parameters (based on analogous structures):

| Parameter | Expected Value (Range) |

|---|---|

| Space Group | Monoclinic (e.g., P2₁/c) |

| Unit Cell Dimensions | a ≈ 10–15 Å, b ≈ 8–12 Å, c ≈ 12–18 Å |

| Hydrogen Bonding | N–H⋯Cl or N–H⋯N interactions |

Further experimental studies, such as single-crystal X-ray diffraction, are required to confirm these predictions and elucidate the compound’s exact solid-state geometry.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-14-7-6-13-8-11(14)9-4-2-3-5-10(9)12/h2-5,11,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCQLULJKCTVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Related compounds, such as organophosphates, inhibit the acetylcholinesterase enzyme. This inhibition disrupts the normal functioning of the nervous system, leading to various physiological effects.

Biochemical Pathways

For instance, indole derivatives have been found to possess diverse biological activities, affecting multiple biochemical pathways.

Pharmacokinetics

Ketamine, for example, has low oral bioavailability due to extensive first-pass metabolism by cytochrome P450 (CYP) 3A and CYP2B6 enzymes.

Biological Activity

2-(2-Chlorophenyl)-1-methylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a chlorophenyl group and a methylpiperazine moiety, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes in the central nervous system (CNS) and other biological systems. Key mechanisms include:

- Dopamine Receptor Modulation : The compound has been shown to exhibit affinity for dopamine receptors, which may contribute to its psychoactive effects.

- Serotonin Receptor Interaction : It also interacts with serotonin receptors, influencing mood and behavior.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain pathogens.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. The compound has demonstrated activity against various bacterial strains. A comparative analysis of its antimicrobial efficacy is summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Neuropharmacological Effects

The neuropharmacological profile of this compound includes:

- Anxiolytic Effects : Animal studies have indicated that this compound may reduce anxiety-like behaviors in rodent models.

- Antidepressant Activity : It has shown potential antidepressant effects, possibly through serotonin modulation.

Study on Antimicrobial Properties

A study conducted by Leung et al. (2020) evaluated the antimicrobial properties of various piperazine derivatives, including this compound. The results indicated that this compound exhibited moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential use as a scaffold for developing new antibiotics .

Neuropharmacological Evaluation

In a neuropharmacological study, researchers assessed the anxiolytic effects of this compound in a mouse model. The compound was administered at varying doses, revealing significant reductions in anxiety-like behaviors compared to control groups. These findings support the hypothesis that this piperazine derivative may have therapeutic potential for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of piperazine derivatives. Modifications to the chlorophenyl group or the piperazine ring can significantly alter biological activity. For instance, substituting different halogens or alkyl groups can enhance receptor affinity or selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have highlighted the potential of 2-(2-Chlorophenyl)-1-methylpiperazine and its derivatives in anticancer therapies. For instance, derivatives of piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A specific derivative exhibited significant anti-proliferative activity against non-small cell lung cancer cells, with IC50 values indicating potent activity at low concentrations .

1.2 Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that piperazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, certain piperazine-based compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial activity at specified concentrations .

Neuropharmacological Applications

2.1 Dual Inhibition of Enzymes

Studies have reported that compounds related to this compound exhibit dual inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE). These activities are crucial for developing treatments for neurodegenerative diseases like Alzheimer's, where the modulation of neurotransmitter levels is essential . The compound's structural modifications influence its inhibitory potency, making it a candidate for further research in neuropharmacology.

2.2 Antidepressant Effects

The potential antidepressant effects of piperazine derivatives have been explored, with some studies indicating that modifications to the piperazine ring can enhance serotonin receptor affinity, thus contributing to mood regulation .

Synthetic Applications

3.1 Precursor in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds, including chalcones known for their broad pharmacological profiles. The compound's ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry.

Case Studies and Data Tables

Below are summarized findings from selected studies that illustrate the compound's applications:

Chemical Reactions Analysis

Procedure A (DMF/K2CO3)

-

Reagents : DMF, K2CO3, 4-chlorophenyl phenylmethyl amine.

-

Conditions : Reflux at 120–130°C.

-

Yield : 45–77% (dependent on substituent).

Procedure B (KOH/DMF)

-

Reagents : KOH, DMF, 2-chloromethyl-5-phenyl-1,3,4-oxadiazole derivatives.

-

Conditions : Stirred under nitrogen for 2–4 h.

-

Yield : 45–77% (dependent on substituent).

Alkylation and Acylation

The methyl group on the piperazine nitrogen facilitates further modifications:

-

Alkylation : Reacts with alkyl halides (e.g., chloromethyl oxadiazoles) to form bis-substituted derivatives .

-

Acylation : Conversion to amides or lactams enhances potency (e.g., KEAP1 inhibitors) .

Key Reaction (Nucleophilic Substitution)

Reaction :

text2-(2-Chlorophenyl)-1-methylpiperazine + Chloromethyl oxadiazole → Bis(oxadiazol-5-yl)piperazine derivatives

-

Conditions : DMF, K2CO3, 120°C.

X-Ray and Spectroscopic Data

-

IR/NMR :

-

Docking Studies :

Dual Inhibition

-

MAO-B/AChE :

-

BChE :

KEAP1 Inhibitors

Biological Activities

| Target Enzyme | IC₅₀ (μM) | Compound |

|---|---|---|

| MAO-B | 3.29 | 2f |

| AChE | 2.26 | 2b |

| BChE | 1.19 | 2o |

Preparation Methods

Reaction with 1-Chloro-4-(chlorophenylmethyl)benzene

- Procedure : A mixture of 1-chloro-4-(chlorophenylmethyl)benzene, anhydrous piperazine, potassium carbonate, and potassium iodide in butanone is refluxed under nitrogen atmosphere for 18 hours. The reaction mixture is cooled, filtered, and solvent removed under vacuum. The residue is dissolved in dichloromethane, washed with water, dried, and purified by chromatography.

- Yield : Approximately 57% of the desired product is obtained.

- Notes : Potassium iodide acts as a phase-transfer catalyst to facilitate halide displacement. Potassium carbonate serves as a base to neutralize the formed acid during substitution.

Reaction with 4-Chlorobenzhydryl Chloride

- Procedure : Piperazine is mixed with potassium iodide and a small amount of DMF in toluene, heated to 80°C for 0.5 hours, then reacted with 4-chlorobenzhydryl chloride (4-CBC) in toluene at 80°C for 2 hours, followed by reflux for 12 hours. The reaction mixture is cooled, washed, acidified with hydrochloric acid, filtered, neutralized with sodium hydroxide, and dried.

- Yield : High yield of 92% is reported.

- Purification : The product is isolated as a solid after filtration and drying at 50°C.

- Melting Point : 63-65°C.

- Notes : Use of KI and DMF enhances nucleophilicity and reaction rate. The two-step temperature control (initial heating and reflux) ensures complete conversion and purity.

| Parameter | Details |

|---|---|

| Solvent | Toluene, DMF (catalytic) |

| Temperature | 80°C initial, reflux for 12 h |

| Reagents | Piperazine, 4-chlorobenzhydryl chloride, KI, HCl, NaOH |

| Yield | 92% |

| Purification | Filtration, washing, drying |

| Product State | Solid |

| Melting Point | 63-65°C |

Acylation of Methylpiperazine with 2-Chlorophenylacetyl Chloride

An alternative preparation involves acylation of methylpiperazine with 2-chlorophenylacetyl chloride to form 1-(4-methylpiperazin-1-yl)-2-(4-chlorophenyl)ethanone, a closely related derivative.

- Procedure : Methylpiperazine is dissolved in dimethylformamide (DMF), anhydrous powdered potassium carbonate is added and stirred for 10 minutes. Then, 2-chlorophenylacetyl chloride is added, and the mixture is refluxed at 80°C for 10 hours. Completion is monitored by thin layer chromatography (TLC). The reaction mixture is quenched with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and solvent removed by distillation. The residue is purified by vacuum distillation.

- Yield : 78%

- Boiling Point : 156-159°C

- Notes : Potassium carbonate acts as a base to neutralize HCl formed during acylation. DMF is a polar aprotic solvent facilitating nucleophilic substitution.

| Parameter | Details |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | Reflux at 80°C for 10 h |

| Reagents | Methylpiperazine, 2-chlorophenylacetyl chloride, K2CO3 |

| Yield | 78% |

| Purification | Extraction, drying, vacuum distillation |

| Product State | Oily residue purified by distillation |

| Boiling Point | 156-159°C |

General Notes on Reaction Conditions and Catalysts

- Bases : Potassium carbonate is commonly used to neutralize acids formed during substitution or acylation reactions.

- Catalysts/Additives : Potassium iodide is employed to enhance nucleophilicity and facilitate halide exchange.

- Solvents : Polar aprotic solvents like DMF and aprotic solvents like toluene and butanone are preferred to dissolve reagents and support nucleophilic substitution.

- Temperature : Reaction temperatures vary from 80°C (reflux) to prolonged heating (up to 18 hours) to ensure completion.

- Purification : Typically involves aqueous workup, extraction with organic solvents (ethyl acetate, dichloromethane), drying over anhydrous salts, and chromatographic or distillative purification.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Solvent(s) | Base/Catalyst | Temperature & Time | Yield (%) | Purification Method | Product Form |

|---|---|---|---|---|---|---|---|

| N-Alkylation with chlorophenylmethylbenzene | 1-chloro-4-(chlorophenylmethyl)benzene, piperazine | Butanone | K2CO3, KI | Reflux, 18 h | 57 | Chromatography | Solid |

| N-Alkylation with 4-chlorobenzhydryl chloride | Piperazine, 4-chlorobenzhydryl chloride | Toluene, DMF (catalytic) | KI | 80°C, 0.5 h + reflux 12 h | 92 | Filtration, washing, drying | Solid |

| Acylation with 2-chlorophenylacetyl chloride | Methylpiperazine, 2-chlorophenylacetyl chloride | DMF | K2CO3 | Reflux 80°C, 10 h | 78 | Extraction, vacuum distillation | Oily residue |

Research Findings and Observations

- The N-alkylation method using 4-chlorobenzhydryl chloride in toluene with KI and DMF shows superior yield (92%) and straightforward purification compared to other methods.

- The acylation route provides a structurally related compound with good yield (78%) and is suitable when the target is a ketone-substituted piperazine derivative.

- Reaction times are generally long (10-18 hours) to ensure complete conversion, indicating moderate reactivity of starting materials.

- The use of potassium iodide as a catalyst and potassium carbonate as a base is consistent across methods, highlighting their importance in these syntheses.

- Purification by filtration and washing is preferred for solid products, while vacuum distillation suits oily or liquid products.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-1-methylpiperazine, and how can reaction conditions be tailored to improve yield?

- Methodology : Nucleophilic aromatic substitution (SNAr) is a common approach for introducing substituents to aromatic rings. For example, reacting 1-methylpiperazine with a 2-chlorophenyl precursor in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (70–90°C) can drive the reaction. Kinetic studies suggest a second-order dependence on the amine nucleophile, implying that excess 1-methylpiperazine accelerates the reaction via base-catalyzed proton transfer . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted starting materials.

Q. How can chromatographic techniques be optimized for purifying this compound while minimizing impurities?

- Methodology : Impurities often arise from residual amines or by-products like piperazine derivatives (e.g., from trace contaminants in reagents). Reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (pH-adjusted with 0.1% trifluoroacetic acid) resolves polar impurities. Monitoring UV absorption at 254 nm aids in detecting aromatic intermediates. Pre-purification via recrystallization (ethanol/water) can also enhance purity .

Advanced Research Questions

Q. What kinetic models explain contradictions in reaction rates during nucleophilic aromatic substitution (SNAr) involving this compound?

- Methodology : Contradictions in rate laws (e.g., third-order kinetics with dual amine dependence) can arise from rate-limiting proton transfer steps. Using reaction profiling (HPLC or in-situ IR) at varying temperatures and amine concentrations allows fitting to a Brønsted-type analysis. For instance, entropy of activation values (e.g., Δ‡S = –180 J·K⁻¹) confirm associative transition states involving two amine molecules . Computational modeling (DFT) of transition states further validates mechanistic hypotheses.

Q. How do structural modifications (e.g., halogen position, alkyl chain length) influence the biological activity of this compound derivatives?

- Methodology : Structure-activity relationship (SAR) studies require systematic substitution:

- Halogen position : Compare 2-, 3-, and 4-chlorophenyl analogs via in vitro assays (e.g., receptor binding or enzymatic inhibition). For example, 4-chlorophenyl derivatives may exhibit higher lipophilicity, enhancing blood-brain barrier penetration .

- Alkyl chains : Introduce methyl, ethyl, or propyl groups at the piperazine nitrogen. Measure logP (HPLC) and correlate with cytotoxic activity (MTT assay). Longer chains may reduce solubility but improve membrane affinity .

Q. What strategies mitigate impurity formation during scale-up synthesis of this compound?

- Methodology : Trace amines (e.g., piperazine) in 1-methylpiperazine reagents can form undesired by-products. Conduct kinetic screening (LC-MS) to identify impurity pathways. Use high-purity reagents (>99.5%) and in-process controls (IPC) like quenching excess amine with acetic acid. Reaction engineering (e.g., flow chemistry) minimizes residence time, reducing secondary reactions .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

- Methodology : Discrepancies often stem from assay variability (e.g., cell lines, incubation times). Standardize protocols:

- Use identical cell lines (e.g., HEK293 for receptor studies) and controls (e.g., sertraline for serotonin reuptake assays).

- Apply multivariate analysis (ANOVA) to compare IC50 values across studies. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Safety and Handling

Q. What are the critical hazards in handling this compound, and how can exposure be minimized?

- Methodology : Refer to GHS classifications (e.g., H302: harmful if swallowed; H315: skin irritation). Use fume hoods for synthesis, and wear nitrile gloves with ASTM D6978 certification. Store under nitrogen at –20°C to prevent degradation. Spill containment requires vermiculite absorption and neutralization with 5% acetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.